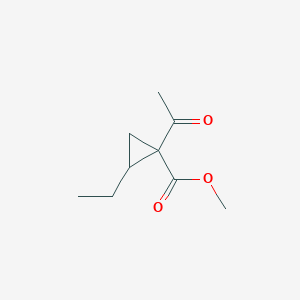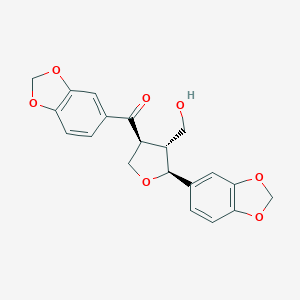
Berchemolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berchemolide is a natural product that was first isolated from the fermentation broth of Streptomyces sp. SANK 60404 in 2008. It is a macrolide lactone with a unique structure that has drawn the attention of researchers due to its potential therapeutic applications. Berchemolide has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Applications De Recherche Scientifique
Isolation and Structural Analysis
Berchemolide, a phenol glycoside, was first isolated from the stems of Berchemia racemosa, exhibiting a unique dimeric dilactone structure with a 22-membered ring. Its structure was determined through spectral and chemical investigations, including MNDO calculations (Sakurai et al., 1992).
Synthetic Achievements
The total synthesis of berchemolide was achieved via fluorous mixture synthesis, highlighting advancements in synthetic chemistry and its potential for creating complex natural products (Kojima et al., 2009).
Pharmacological Potential
Studies have explored the potential pharmacological applications of berchemolide. For instance, berchemolide was isolated from Schoenoplectus tabernaemontani, showing anti-oxidative activity against H2O2-induced damage in renal tubular epithelial cells (Peng et al., 2019).
Antidepressant Effects
Research on Berchemia berchemiaefolia, containing berchemolide, indicated antidepressant-like effects in rat models, suggesting a relationship between berchemolide and the down-regulation of NFkB activity (Jin et al., 2014).
Gastrointestinal Applications
Berchemia berchemiaefolia extract demonstrated medicinal effects in a rat model of irritable bowel syndrome (IBS), indicating potential therapeutic applications for gastrointestinal disorders (Lee et al., 2014).
Antioxidant and Analgesic Activities
Another study showed that Berchemia berchemiaefolia extract exhibits significant antioxidant and analgesic activities, suggesting its potential in pain management and oxidative stress mitigation (Lee et al., 2017).
Propriétés
Numéro CAS |
142569-83-3 |
|---|---|
Nom du produit |
Berchemolide |
Formule moléculaire |
C28H34O16 |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxymethyl]oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C28H34O16/c1-11-7-13(4-5-14(11)41-27-23(34)21(32)19(30)17(9-29)43-27)26(38)40-10-18-20(31)22(33)24(35)28(44-18)42-15-6-3-12(25(36)37)8-16(15)39-2/h3-8,17-24,27-35H,9-10H2,1-2H3,(H,36,37)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m1/s1 |
Clé InChI |
PHSXNKUCYFWOAY-OKNYKLPDSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Autres numéros CAS |
142569-83-3 |
Synonymes |
berchemolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

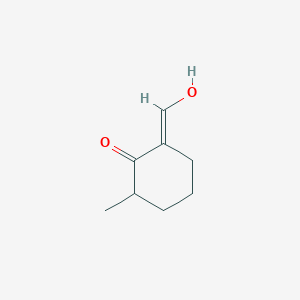
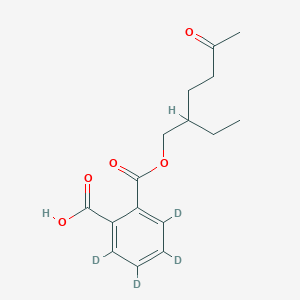
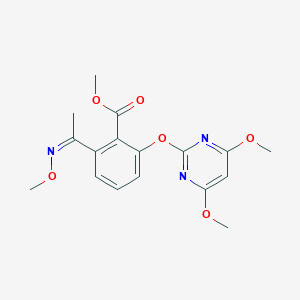

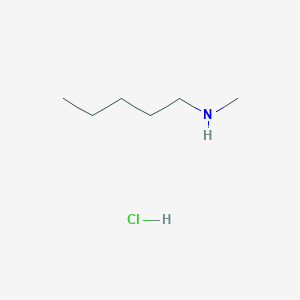

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)
![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)
